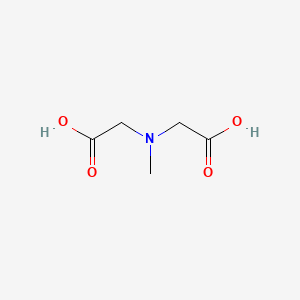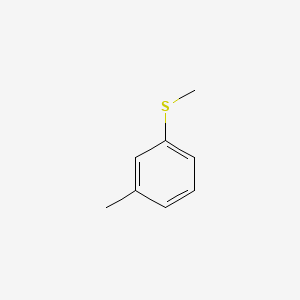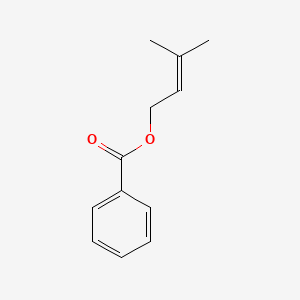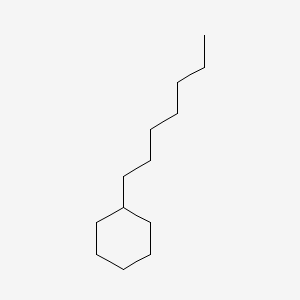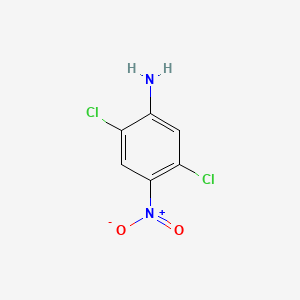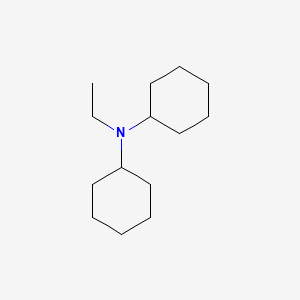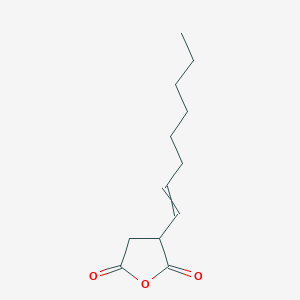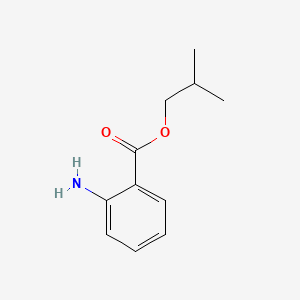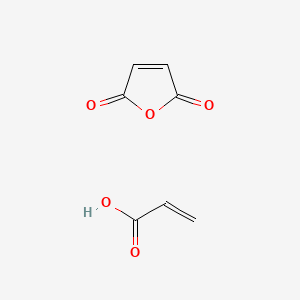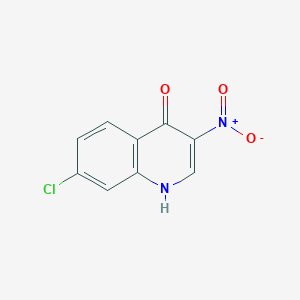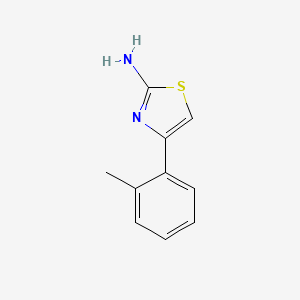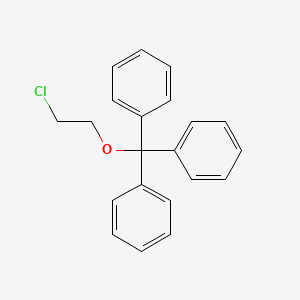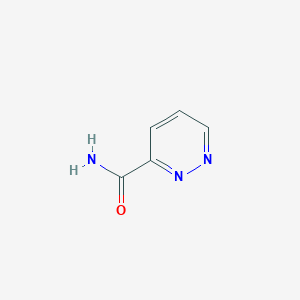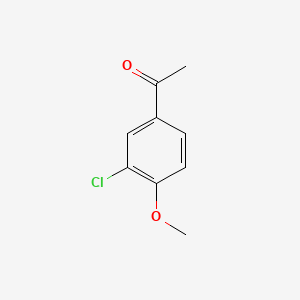
1-(3-氯-4-甲氧基苯基)乙酮
概述
描述
3-Chloro-4-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
科学研究应用
3-Chloro-4-methoxyacetophenone has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-4-methoxyacetophenone often involves the oxychlorination of 4-methoxyacetophenone. This process uses ammonium chloride and oxone in acetonitrile as reagents, and the reaction is carried out at room temperature for 24 hours .
化学反应分析
Types of Reactions: 3-Chloro-4-methoxyacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: In acidic conditions, electrophilic aromatic substitution can occur, resulting in different substituted products.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or potassium permanganate in basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 3-Chloro-4-methoxyphenylethanol.
Substitution: Various substituted acetophenones depending on the electrophile used.
作用机制
The mechanism of action of 3-Chloro-4-methoxyacetophenone involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways, resulting in its observed biological effects .
相似化合物的比较
4-Methoxyacetophenone: Lacks the chlorine substituent, resulting in different reactivity and applications.
3-Chloroacetophenone: Lacks the methoxy group, leading to different chemical properties and uses.
4-Chloro-3-methoxyacetophenone: A positional isomer with different physical and chemical properties.
Uniqueness: 3-Chloro-4-methoxyacetophenone is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILWOKAXHOAFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334480 | |
| Record name | 3-Chloro-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-52-5 | |
| Record name | 3-Chloro-4-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper tell us about the structural characterization of 1-(3-chloro-4-methoxyphenyl)ethanone?
A1: The research paper focuses on the synthesis and structural elucidation of 1-(3-chloro-4-methoxyphenyl)ethanone []. It describes how this compound is generated through the electrophilic aromatic substitution of 4'-methoxyacetophenone with bleach under acidic conditions []. The researchers employed various spectroscopic techniques to confirm the structure of the synthesized compound. These techniques include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
